1H-Indole, 1-(methylsulfonyl)-2-phenyl-
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Overview
Description
1H-Indole, 1-(methylsulfonyl)-2-phenyl- is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring
Preparation Methods
The synthesis of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- typically involves the use of indole derivatives as starting materials. One common method includes the reaction of 1H-indole-2-carboxylic acid with methyl iodide in the presence of anhydrous potassium carbonate and dry DMF at 80°C . This reaction yields the desired compound through a series of steps including methylation and sulfonation.
Chemical Reactions Analysis
1H-Indole, 1-(methylsulfonyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Scientific Research Applications
1H-Indole, 1-(methylsulfonyl)-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Indole, 1-(methylsulfonyl)-2-phenyl- can be compared with other indole derivatives such as:
1H-Indole, 1-methyl-: This compound lacks the sulfonyl group, which can significantly alter its chemical and biological properties.
1H-Indole-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl group, leading to different reactivity and applications.
N-Methylindole: Similar to 1H-Indole, 1-methyl-, but with a different substitution pattern, affecting its chemical behavior.
The unique presence of the methylsulfonyl group in 1H-Indole, 1-(methylsulfonyl)-2-phenyl- imparts distinct properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88207-52-7 |
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Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-methylsulfonyl-2-phenylindole |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
RNSIABAINXMIFS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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